molecular formula C15H18N4O3S B7430547 N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide

N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide

Katalognummer: B7430547
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: MCBMFWQPEIKYQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide, commonly known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine. CB-839 has gained significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.

Wirkmechanismus

CB-839 works by inhibiting the activity of glutaminase, which converts glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which enters the tricarboxylic acid cycle and generates energy for the cell. By inhibiting glutaminase, CB-839 reduces the availability of glutamate and α-ketoglutarate, leading to a decrease in energy production and cell proliferation. CB-839 has also been shown to induce cell death in cancer cells by activating the unfolded protein response and autophagy pathways.
Biochemical and Physiological Effects
CB-839 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, CB-839 reduces the levels of glutamate and α-ketoglutarate, leading to a decrease in energy production and cell proliferation. CB-839 also induces cell death in cancer cells by activating the unfolded protein response and autophagy pathways. In addition, CB-839 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of CB-839 is its specificity for glutaminase, which reduces the risk of off-target effects. CB-839 has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of CB-839 is its poor solubility, which can make it difficult to administer in vivo. In addition, CB-839 has been shown to have limited efficacy as a single agent in some types of cancer, highlighting the need for combination therapies.

Zukünftige Richtungen

There are several future directions for the development of CB-839 as a therapeutic agent for cancer. One area of research is the identification of biomarkers that can predict response to CB-839. Another area of research is the development of combination therapies that can enhance the efficacy of CB-839. For example, CB-839 has been shown to enhance the efficacy of immune checkpoint inhibitors in preclinical models of cancer. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CB-839 in humans.

Synthesemethoden

The synthesis of CB-839 involves the reaction of 4-(1,3-thiazol-2-yl)butan-1-amine with N-(4-(methoxyamino)-3-methoxyphenyl)carbamic acid tert-butyl ester. The reaction takes place in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide, and a base, such as triethylamine. The reaction mixture is then purified by column chromatography to obtain pure CB-839.

Wissenschaftliche Forschungsanwendungen

CB-839 has been extensively studied for its potential as a therapeutic agent for various types of cancer, including pancreatic cancer, non-small cell lung cancer, and acute myeloid leukemia. CB-839 works by inhibiting the activity of glutaminase, an enzyme that is overexpressed in many types of cancer cells. Glutaminase plays a crucial role in the metabolism of glutamine, which is essential for the growth and survival of cancer cells.

Eigenschaften

IUPAC Name

N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-22-12-9-10(5-6-11(12)19-15(16)21)18-13(20)3-2-4-14-17-7-8-23-14/h5-9H,2-4H2,1H3,(H,18,20)(H3,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBMFWQPEIKYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCCC2=NC=CS2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.